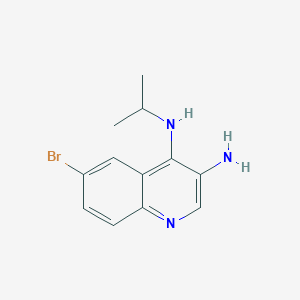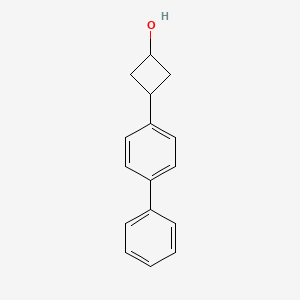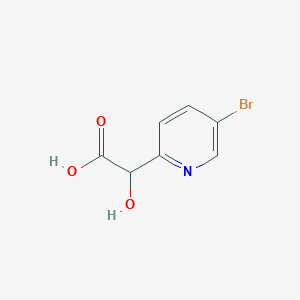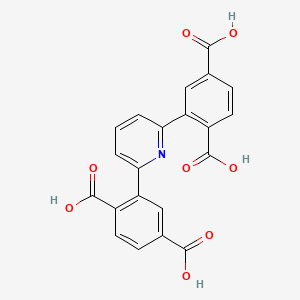![molecular formula C24H36N2O8S B13702515 Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid: is a complex organic compound with a molecular formula of C24H36N2O8S and a molecular weight of 512.62 . This compound is notable for its intricate structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a phenylsulfanyl group. It is often used in chemical synthesis and research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and phenylsulfanyl butylamine.
Protection of Amino Group: The amino group of phenylsulfanyl butylamine is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.
Formation of Piperidine Derivative: The protected amine is then reacted with piperidine-4-carboxylic acid methyl ester under appropriate conditions to form the desired piperidine derivative.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.
Industrial Production Methods:
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of free amines and subsequent substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups during various reaction steps.
Biology and Medicine:
Drug Development: The compound’s structure is similar to many pharmacologically active molecules, making it a valuable intermediate in drug development.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its structural complexity.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Catalysis: It serves as a ligand or catalyst in various industrial chemical reactions.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups. The Boc group protects the amino group, preventing unwanted reactions during synthesis. The phenylsulfanyl group can participate in various chemical reactions, such as oxidation and substitution, allowing for the formation of diverse products. The piperidine ring provides structural stability and can interact with various biological targets, making the compound useful in drug development and biological studies .
Comparaison Avec Des Composés Similaires
Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butyl]piperidine-4-carboxylate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate: Similar structure but without the oxalic acid component.
Uniqueness:
Functional Groups: The presence of both the Boc protecting group and the phenylsulfanyl group makes this compound highly versatile in chemical synthesis.
Oxalic Acid Salt: The addition of oxalic acid enhances the compound’s stability and solubility, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C24H36N2O8S |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C22H34N2O4S.C2H2O4/c1-22(2,3)28-21(26)23-18(16-29-19-8-6-5-7-9-19)12-15-24-13-10-17(11-14-24)20(25)27-4;3-1(4)2(5)6/h5-9,17-18H,10-16H2,1-4H3,(H,23,26);(H,3,4)(H,5,6) |
Clé InChI |
LLOQCIKPDNFOSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





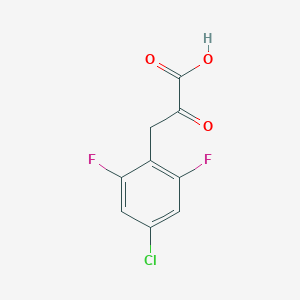
![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)




